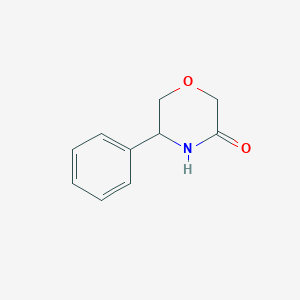
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Overview
Description
“Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate” is a brominated quinoline derivative . It has a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound is also known as 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester .
Molecular Structure Analysis
The InChI string of this compound is InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) . The Canonical SMILES string is CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br . These strings provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 385.5±37.0 °C . It has a predicted density of 1.593±0.06 g/cm3 . The compound is a solid at room temperature .
Scientific Research Applications
Photolabile Protecting Group
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has been utilized as a photolabile protecting group for carboxylic acids. This compound, known as 8-bromo-7-hydroxyquinoline (BHQ), exhibits greater single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it viable for in vivo use. Its solubility and low fluorescence properties are advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate through a one-pot three-component reaction. This synthesis led to the creation of various heterocyclic moieties, such as oxadiazoles, triazoles, pyrazoles, and Schiff bases. The synthesized compounds showed significant to moderate antimicrobial activity against a range of bacteria and fungi (Abdel-Mohsen, 2014).
Application in NMDA Receptor Channel Complex Studies
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate was used in the synthesis of [Tetrazoyl-11C]LY202157 for in vivo studies of the NMDA receptor channel complex. This synthesis involved a three-step process starting from a bromo precursor. The study's aim was to understand the receptor's function and its implications in various neurological conditions (Ponchant et al., 2000).
Antitumor Activities
A series of 4H-pyrano[3,2-h]quinoline derivatives, including ethyl 4H-pyrano[3,2-h]quinoline-3-carboxylate derivatives, were synthesized and evaluated for antitumor activities. These compounds exhibited inhibitory effects on the growth of various human tumor cell lines, suggesting their potential in cancer therapy (El-Agrody et al., 2012).
Synthesis of Anti-HBV Agents
Research focused on synthesizing new ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives, which were evaluated for their anti-hepatitis B virus (HBV) activities. Several compounds in this series demonstrated effective inhibition of HBV DNA replication, offering potential avenues for HBV treatment (Liu et al., 2008).
Corrosion Inhibition
Two organic compounds based on 8-hydroxyquinoline, including derivatives of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, were synthesized and tested as corrosion inhibitors for carbon steel in hydrochloric acid solutions. Their effectiveness was supported by electrochemical techniques, UV-visible studies, and SEM analyses, demonstrating their utility in industrial applications (Faydy et al., 2019).
Safety and Hazards
This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQBYKFJZYKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957402 | |
| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
35975-57-6 | |
| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)



![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)





![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)